molecular formula C20H23ClN4O3 B2606666 N1-(3-chloro-4-methoxyphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1235302-75-6

N1-(3-chloro-4-methoxyphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2606666
CAS RN: 1235302-75-6
M. Wt: 402.88
InChI Key: KUOQDBVMPVFVEJ-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methoxyphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H23ClN4O3 and its molecular weight is 402.88. The purity is usually 95%.
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Scientific Research Applications

Pyridine and Piperidine Derivatives in Insecticidal Applications

  • Insecticidal Activity : Pyridine and piperidine derivatives have been explored for their insecticidal properties. A study involving pyridine derivatives, including compounds with pyridinyl and piperidinyl groups, demonstrated significant insecticidal activity against cowpea aphid, suggesting potential agricultural applications for similar compounds (Bakhite et al., 2014).

Neuropharmacological Research

  • Neuropharmacology : The selective antagonism of neural receptors by compounds structurally related to N1-(3-chloro-4-methoxyphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has been of interest, particularly in the context of serotonin receptors. Such compounds can influence serotonin-induced neuronal firing and offer insights into the design of drugs for neuropsychiatric disorders (Craven et al., 1994).

Cannabinoid Receptor Research

  • Cannabinoid Receptor Antagonism : Studies on compounds acting as antagonists to cannabinoid receptors, featuring piperidin-1-yl and chlorophenyl groups, highlight the potential for research into therapeutic agents targeting cannabinoid systems. This includes understanding the molecular interaction and developing pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Synthesis and Characterization of Related Compounds

  • Chemical Synthesis : The synthesis and characterization of related compounds, including those with pyridinium chloride structures, provide foundational knowledge for understanding the reactivity and potential applications of complex molecules like this compound. This research can inform the development of new materials or pharmaceuticals by elucidating reaction mechanisms and structural properties (Kataeva et al., 1998).

properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3/c1-28-17-6-5-15(12-16(17)21)24-20(27)19(26)23-13-14-7-10-25(11-8-14)18-4-2-3-9-22-18/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOQDBVMPVFVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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